molecular formula C16H11N3O3 B7713404 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-6-methylquinolin-2-ol

3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-6-methylquinolin-2-ol

Cat. No. B7713404
M. Wt: 293.28 g/mol
InChI Key: GVMLLKKFPQESJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)-6-methylquinolin-2-ol” is a complex organic molecule that contains several functional groups and rings, including a furan ring, an oxadiazole ring, and a quinoline ring . These components are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan, oxadiazole, and quinoline rings suggests that this compound could have interesting electronic properties .


Chemical Reactions Analysis

Furan derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution and Diels–Alder reactions . Oxadiazoles can participate in nucleophilic substitution reactions . Quinolines can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, furan derivatives are typically polar due to the presence of the oxygen atom . Oxadiazoles are typically stable and resistant to hydrolysis .

Future Directions

The future research directions could involve studying the biological activity of this compound and its derivatives, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c1-9-4-5-12-10(7-9)8-11(15(20)17-12)14-18-16(22-19-14)13-3-2-6-21-13/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMLLKKFPQESJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one

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